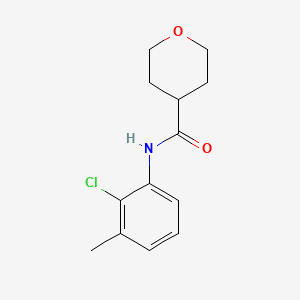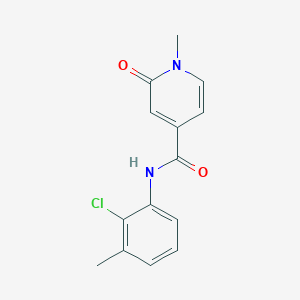![molecular formula C17H30N2O2 B7585971 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585971.png)
2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that has been developed as a potential tool for investigating various biological processes, including those related to neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, it is thought to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone are still being studied, but it is believed to have a number of effects on the nervous system. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone in lab experiments is its specificity for the GABA-A receptor. This allows researchers to investigate the effects of various compounds on this receptor in a controlled manner. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Direcciones Futuras
There are a number of future directions for research involving 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. One potential area of investigation is the development of more potent analogs of this compound, which could be used to achieve more robust effects in lab experiments. Another area of research could be the investigation of the effects of this compound on other ion channels and neurotransmitter receptors in the brain. Finally, this compound could be used as a tool for investigating the mechanisms of action of various drugs and neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves a multi-step process that begins with the reaction of 3-methylcyclohexanone with sodium methoxide to form the corresponding enolate. This enolate is then reacted with 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl bromide to form the desired product.
Aplicaciones Científicas De Investigación
2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been used in a variety of scientific research applications. One of its primary uses is as a tool for investigating the mechanisms of action of various drugs and neurotransmitters in the brain. It has also been used in studies of the structure and function of ion channels, as well as in investigations of the physiological effects of various compounds on the nervous system.
Propiedades
IUPAC Name |
2-(3-methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-13-4-3-5-16(10-13)21-12-17(20)19-9-8-14-6-7-15(11-19)18(14)2/h13-16H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNKBOCGVVAJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OCC(=O)N2CCC3CCC(C2)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)



![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)


![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)